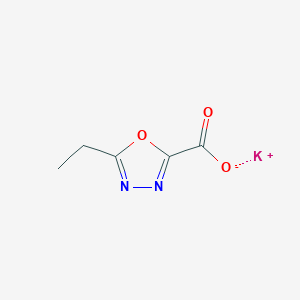
Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine as reagents to facilitate the cyclization process . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and solvents to achieve a high yield of the product. The final compound is purified through crystallization and filtration techniques to obtain a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized oxadiazole compounds .
Scientific Research Applications
Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group.
Potassium 5-phenyl-1,3,4-oxadiazole-2-carboxylate: This compound contains a phenyl group, which can significantly alter its chemical and biological properties compared to the ethyl derivative.
Properties
Molecular Formula |
C5H5KN2O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
potassium;5-ethyl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C5H6N2O3.K/c1-2-3-6-7-4(10-3)5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
FBVMBTADXSULSQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=NN=C(O1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl(methyl)[1-(methylamino)propan-2-yl]amine](/img/structure/B13517781.png)


![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
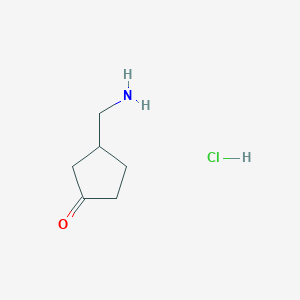
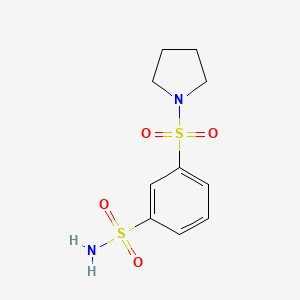


![methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride](/img/structure/B13517822.png)
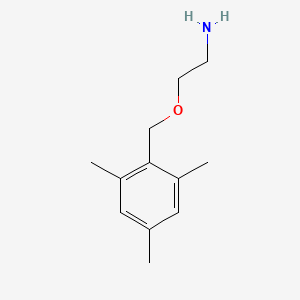
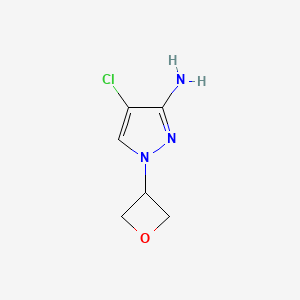
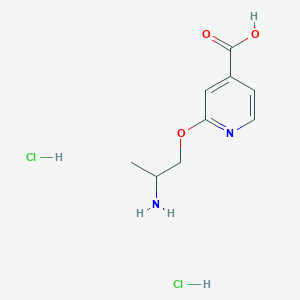
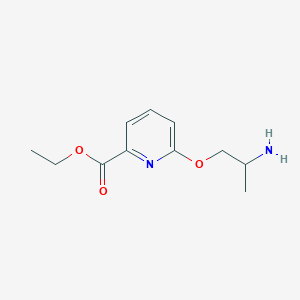
![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid](/img/structure/B13517856.png)
